Kinetic Solubility Advantage of 7-Carboxamide Derivatives vs. 5-Carboxamide Regioisomers
The 5-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-7-carboxamide scaffold (derived from the 7-carboxylic acid core) demonstrates improved kinetic solubility compared to 7-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamide regioisomers. This is explicitly stated in Gilead Sciences' patent disclosure covering substituted pyrrolizine compounds as HBV replication inhibitors [1].
| Evidence Dimension | Kinetic solubility |
|---|---|
| Target Compound Data | Improved kinetic solubility (qualitative descriptor) |
| Comparator Or Baseline | 7-oxoacetyl-6-methyl-2,3-dihydro-1H-pyrrolizine-5-carboxamides |
| Quantified Difference | Improved (quantitative solubility data not disclosed in patent claims) |
| Conditions | Patent disclosure US20210147429A1; pharmaceutical formulation context |
Why This Matters
Improved kinetic solubility directly correlates with better oral bioavailability potential and formulation flexibility, a critical selection criterion for drug discovery programs prioritizing developability alongside target engagement.
- [1] Pyun HJ, Morganelli PA, Kobayashi T, Lazerwith SE, Lee RA, Gutierrez DA. Substituted pyrrolizine compounds and uses thereof. US Patent US20210147429A1, filed October 14, 2020, and issued as US 11,420,974 B2. Lines 136-138. View Source
